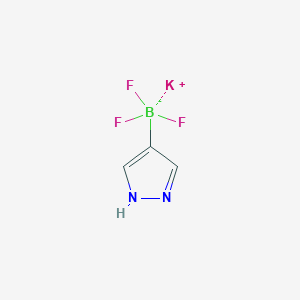

Potassium 1H-pyrazole-4-trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(1H-pyrazol-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWKPYJRTNMJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CNN=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Potassium 1H-pyrazole-4-trifluoroborate from ynone trifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and reliable synthetic route to Potassium 1H-pyrazole-4-trifluoroborate, a valuable building block in medicinal chemistry and materials science. While the direct synthesis from ynone trifluoroborates presents significant regioselectivity challenges, this document outlines a well-established, three-step alternative pathway commencing with the halogenation of pyrazole, followed by a palladium-catalyzed borylation, and culminating in the conversion to the target trifluoroborate salt. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to ensure reproducibility and facilitate its application in research and development.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to introduce the pyrazole-4-yl moiety into various molecular scaffolds. The trifluoroborate group offers enhanced stability compared to the corresponding boronic acid, rendering it an attractive and easily handleable solid. While the synthesis of pyrazole trifluoroborates from ynone trifluoroborates has been explored, the reaction of hydrazines with unsymmetrical ynones often leads to the formation of regioisomeric mixtures, with a strong preference for the pyrazole-5-trifluoroborate isomer. This lack of regiocontrol makes the direct synthesis of the 4-substituted isomer from ynone trifluoroborates a challenging and often low-yielding process.

This guide, therefore, focuses on a more practical and regioselective approach: a multi-step synthesis starting from readily available 1H-pyrazole. This method provides unambiguous access to the desired 4-substituted product.

Recommended Synthetic Pathway

The recommended synthesis of this compound is a three-step process, as illustrated below. This pathway ensures high regioselectivity and provides good overall yields.

Caption: Recommended three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-1H-pyrazole

The first step involves the regioselective iodination of 1H-pyrazole at the C4 position. Several methods have been reported for this transformation. A reliable and straightforward procedure utilizes iodine and an oxidizing agent.

Experimental Protocol:

To a suspension of 1H-pyrazole (1.0 mmol) in water (5 mL), add iodine (I₂) (0.5 mmol) and 30% hydrogen peroxide (H₂O₂) (0.6 mmol). The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-iodo-1H-pyrazole.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 1H-Pyrazole | 68.08 | 1.0 | - |

| Iodine (I₂) | 253.81 | 0.5 | - |

| Hydrogen Peroxide (30%) | 34.01 | 0.6 | - |

| 4-Iodo-1H-pyrazole | 193.98 | - | 70-85 |

Step 2: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester

The second step is a palladium-catalyzed borylation of 4-iodo-1H-pyrazole. To prevent side reactions at the pyrazole nitrogen, it is often advantageous to use an N-protected starting material, such as 1-Boc-4-iodopyrazole. The Boc protecting group can be readily removed in the final step or during the conversion to the trifluoroborate.

Experimental Protocol:

A mixture of 1-Boc-4-iodopyrazole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol) in a suitable solvent such as dioxane or THF is degassed. To this mixture, a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.03 mmol), is added. The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford 1-Boc-1H-pyrazole-4-boronic acid pinacol ester.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 1-Boc-4-iodopyrazole | 322.08 | 1.0 | - |

| Bis(pinacolato)diboron | 253.94 | 1.1 | - |

| Potassium Acetate | 98.14 | 1.5 | - |

| Pd(dppf)Cl₂ | 731.70 | 0.03 | - |

| 1-Boc-1H-pyrazole-4-boronic acid pinacol ester | 322.20 | - | 75-90 |

Step 3: Synthesis of this compound

The final step involves the conversion of the boronic acid pinacol ester to the potassium trifluoroborate salt. This reaction also facilitates the deprotection of the N-Boc group.

Experimental Protocol:

To a solution of 1-Boc-1H-pyrazole-4-boronic acid pinacol ester (1.0 mmol) in methanol, an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 mmol in water) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting solid is triturated with a suitable solvent like acetone or acetonitrile, filtered, and dried under vacuum to yield this compound as a stable solid.[2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 1-Boc-1H-pyrazole-4-boronic acid pinacol ester | 322.20 | 1.0 | - |

| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 4.0 | - |

| This compound | 173.97 | - | >90 |

Reaction Workflows and Mechanisms

Overall Synthetic Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Detailed workflow for the three-step synthesis.

Discussion on the Direct Synthesis from Ynone Trifluoroborates

The reaction of a ynone trifluoroborate with hydrazine can theoretically lead to two regioisomeric pyrazole trifluoroborates. The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on the ynone.

Caption: Regioselectivity in the reaction of ynone trifluoroborates with hydrazine.

The nucleophilic attack of the hydrazine can occur at either of the two carbons of the alkyne. Electronic and steric factors of the substituents on the ynone heavily influence this addition, often leading to a preferential formation of the 5-substituted pyrazole. Achieving high selectivity for the 4-substituted isomer is generally difficult and not a widely reported synthetic strategy.

Conclusion

This technical guide has outlined a reliable and regioselective three-step synthesis for this compound. While the direct synthesis from ynone trifluoroborates is conceptually appealing, the alternative pathway via a 4-halopyrazole intermediate offers superior control over the product's regiochemistry and provides consistently good yields. The detailed experimental protocols and quantitative data presented herein are intended to provide researchers, scientists, and drug development professionals with a practical and reproducible method for accessing this valuable synthetic building block.

References

Characterization of Potassium 1H-pyrazole-4-trifluoroborate using NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of Potassium 1H-pyrazole-4-trifluoroborate. This document outlines detailed experimental protocols and presents anticipated NMR data based on the analysis of analogous compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this and similar organotrifluoroborate compounds.

Introduction

This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions, owing to its stability and reactivity.[1] As with any synthetic compound, unambiguous characterization is crucial to ensure purity and confirm its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such molecules in solution. This guide details the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral characteristics of this compound.

Molecular Structure

The structure of this compound consists of a pyrazole ring substituted at the 4-position with a trifluoroborate group, and a potassium counterion.

Caption: Molecular structure of this compound.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | ~7.5 - 8.0 | s | - |

| NH | ~12.0 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-3, C-5 | ~130 - 135 | d | - |

| C-4 | ~100 - 110 (broad) | - | - |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -BF₃ | ~ -135 to -145 | q | ¹J(¹⁹F, ¹¹B) ≈ 40-50 |

Table 4: Predicted ¹¹B NMR Data

| Boron | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -BF₃ | ~ 2.0 - 4.0 | q | ¹J(¹¹B, ¹⁹F) ≈ 40-50 |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR spectra for potassium organotrifluoroborates, adapted from established literature procedures.[1]

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a multi-nuclear NMR spectrometer, for instance, a 300 MHz or higher field instrument.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300 MHz

-

Solvent: DMSO-d₆

-

Internal Reference: Residual DMSO peak at 2.50 ppm.[1]

-

Pulse Angle: 45°

-

Acquisition Time: 3.6 s

-

Repetitions: 16

-

Spectral Width: 15 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75 MHz

-

Solvent: DMSO-d₆

-

Internal Reference: Central peak of DMSO-d₆ at 39.5 ppm.[1]

-

Pulse Angle: 90°

-

Delay: 2.3 s

-

Acquisition Time: 1.7 s

-

Repetitions: 1024

-

Spectral Width: 250 ppm

¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: 282 MHz

-

Solvent: DMSO-d₆

-

External Reference: CF₃CO₂H (0.0 ppm).[1]

-

Pulse Angle: 45°

-

Delay: 1.0 s

-

Acquisition Time: 0.3 s

-

Repetitions: 80

-

Line Broadening: 0.3 Hz

-

Spectral Width: 177 ppm

¹¹B NMR Spectroscopy:

-

Spectrometer Frequency: 96 MHz

-

Solvent: DMSO-d₆

-

External Reference: BF₃·Et₂O (0.0 ppm).[1]

-

Pulse Sequence: A modified pulse sequence, such as the S2PUL sequence on Varian instruments, is recommended for better resolution.[1] This typically involves a 90° pulse, a delay, and a 180° pulse before acquisition.

-

Delay: 0.5 s

-

Acquisition Time: 1.0 s

-

Repetitions: 128

-

Spectral Width: 171 ppm

-

Line Broadening: 5 Hz

Experimental Workflow

The logical flow for the complete NMR characterization of this compound is depicted below.

References

X-ray Crystallography of Pyrazole Trifluoroborate Salts: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrazole trifluoroborate salts are a class of organoboron compounds that have garnered significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2][3] The trifluoroborate group, a stable and versatile surrogate for boronic acids, enhances the utility of these molecules in synthetic chemistry, particularly in cross-coupling reactions for the construction of complex molecular architectures.[1][4] Understanding the three-dimensional structure of these salts at the atomic level through X-ray crystallography is crucial for rational drug design, enabling the optimization of drug-target interactions and the prediction of physicochemical properties.

Synthesis of Pyrazole Trifluoroborate Salts

The synthesis of pyrazole trifluoroborate salts is typically achieved through a multi-step process, beginning with the formation of a pyrazole ring, followed by the introduction of the trifluoroborate functionality.

General Synthetic Pathway

A common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring, a classic method known as the Knorr pyrazole synthesis.[5] Subsequent functionalization can lead to a precursor suitable for borylation. More direct methods involve the use of ynone trifluoroborates, which react with hydrazines to directly yield pyrazole-5-trifluoroborates.[6]

Below is a generalized workflow for the synthesis of potassium pyrazole trifluoroborate salts.

Detailed Experimental Protocol: Synthesis of Potassium Pyrazole-5-trifluoroborates

This protocol is adapted from the literature for the synthesis of pyrazole-5-trifluoroborates from ynone trifluoroborates.[6]

-

Reaction Setup: To a solution of the ynone trifluoroborate (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask, add the desired hydrazine derivative (1.0-1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile, or acetone/diethyl ether) to yield the pure potassium pyrazole trifluoroborate salt.[7]

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. The data obtained provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships of pyrazole trifluoroborate salts in the context of drug design.

Experimental Workflow for X-ray Crystallography

The process of determining the crystal structure of a pyrazole trifluoroborate salt can be broken down into several key stages, from crystal growth to structure refinement and validation.

Detailed Experimental Protocols

1. Crystallization:

The growth of high-quality single crystals is often the most challenging step. For organotrifluoroborate salts, recrystallization from polar solvents is a common method.[7]

-

Protocol:

-

Dissolve the purified pyrazole trifluoroborate salt in a minimum amount of a suitable solvent (e.g., hot acetonitrile, methanol, or an acetone/water mixture).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, employ slow evaporation by leaving the solution in a loosely covered vial, or vapor diffusion by placing the vial of the sample solution in a sealed container with a more volatile anti-solvent.

-

2. Data Collection:

-

Protocol:

-

Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and potential crystal degradation.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

3. Structure Solution and Refinement:

-

Protocol:

-

The collected diffraction data is processed to correct for experimental factors and to extract the intensities of the reflections.

-

The initial crystal structure is determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to check for consistency and quality. The results are typically reported in a Crystallographic Information File (CIF).

-

Expected Structural Features and Data Presentation

While specific crystallographic data for simple pyrazole trifluoroborate salts are not prevalent in the public domain, we can anticipate the key structural parameters based on related compounds. The following tables summarize typical bond lengths and angles for the pyrazole ring and the trifluoroborate anion, which can serve as a reference for newly determined structures.

Table 1: Typical Bond Lengths and Angles for the Pyrazole Ring

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

| N1-N2 | 1.33 - 1.37 | C5-N1-N2 | 111 - 114 |

| N1-C5 | 1.33 - 1.36 | N1-N2-C3 | 104 - 107 |

| N2-C3 | 1.32 - 1.35 | N2-C3-C4 | 110 - 112 |

| C3-C4 | 1.38 - 1.42 | C3-C4-C5 | 104 - 106 |

| C4-C5 | 1.36 - 1.40 | C4-C5-N1 | 106 - 109 |

Data compiled from crystallographic studies of various pyrazole derivatives.

Table 2: Typical Bond Lengths and Angles for the Trifluoroborate Anion

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

| B-C | 1.58 - 1.62 | F-B-F | 107 - 111 |

| B-F | 1.38 - 1.42 | F-B-C | 108 - 111 |

Data compiled from crystallographic studies of various organotrifluoroborate salts.

Table 3: Hypothetical Crystallographic Data Presentation for a Pyrazole Trifluoroborate Salt

| Parameter | Example Value |

| Chemical Formula | C₃H₄BF₃N₂K |

| Formula Weight | 166.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.0 |

| γ (°) | 90 |

| Volume (ų) | 820.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.345 |

| R-factor (%) | < 5 |

This table presents a hypothetical example of how crystallographic data for a pyrazole trifluoroborate salt would be structured.

Conclusion and Future Outlook

The application of X-ray crystallography to pyrazole trifluoroborate salts is a critical step in advancing their use in drug discovery and development. While a comprehensive database of their crystal structures is yet to be established, the synthetic routes are well-defined, and the protocols for crystallographic analysis are robust and transferable from related classes of compounds. The generation of a public repository of such crystal structures would be of immense value to the scientific community, providing a foundation for more sophisticated molecular modeling, structure-based drug design, and the development of novel therapeutics. Researchers are encouraged to pursue the single-crystal X-ray diffraction of these important compounds and to deposit the resulting data in publicly accessible databases like the Cambridge Structural Database (CSD).

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Potassium 1H-pyrazole-4-trifluoroborate: A Comprehensive Technical Overview for Researchers

Introduction: Potassium 1H-pyrazole-4-trifluoroborate is a versatile heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. As a stable, crystalline solid, it serves as a valuable building block in various chemical syntheses, particularly in cross-coupling reactions to introduce the pyrazole moiety into larger molecules. This technical guide provides a detailed overview of its spectroscopic properties, a general synthesis protocol, and a workflow for its preparation, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white solid. It is generally soluble in polar organic solvents such as methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1] The compound is known for its stability under air and moisture, making it a convenient reagent in various chemical transformations.[2]

| Property | Value | Reference |

| CAS Number | 1111732-81-0 | [3][4] |

| Molecular Formula | C3H3BF3KN2 | [3][4] |

| Molecular Weight | 173.97 g/mol | [4] |

| Purity | Typically >95% | [3][5] |

| Storage | Refrigerated, sealed in a dry environment | [3][4] |

Spectroscopic Data

While a complete, publicly available set of spectroscopic data for this compound is not readily found in the literature, data for analogous organotrifluoroborates and pyrazole compounds can provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of organotrifluoroborates. The spectra are characterized by signals from ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei. For potassium organotrifluoroborates in general, the chemical shifts in the ¹⁹F NMR spectrum are typically observed in the range of -129 to -141 ppm.[6] The ¹¹B NMR spectrum often shows a quartet due to the coupling with the three fluorine atoms.[1][6]

Expected NMR Data for this compound (based on related compounds):

| Nucleus | Solvent | Expected Chemical Shift (δ) / ppm | Key Features |

| ¹H | DMSO-d₆ | ~7.5 - 8.5 (pyrazole CH), ~13.0 (pyrazole NH) | Signals corresponding to the pyrazole ring protons and the N-H proton. |

| ¹³C | DMSO-d₆ | ~110 - 140 (pyrazole C) | Resonances for the carbon atoms of the pyrazole ring. The carbon bearing the BF₃ group may show a broad signal.[1] |

| ¹⁹F | DMSO-d₆ | -135 to -145 | A characteristic quartet due to ¹⁹F-¹¹B coupling.[1] |

| ¹¹B | DMSO-d₆ | ~3 - 7 | A quartet resulting from the coupling with three fluorine atoms.[1] |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the pyrazole ring, as well as strong bands associated with the B-F bond of the trifluoroborate group. For 4-substituted pyrazoles, the N-H stretching frequency is typically observed in the range of 3100-3300 cm⁻¹.[7]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3300 | N-H stretching |

| ~3000 - 3100 | C-H stretching (aromatic) |

| ~1000 - 1100 | B-F stretching |

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the anion [C₃H₃BF₃N₂]⁻.

Expected Mass Spectrometry Data:

| Technique | Expected m/z |

| ESI⁻ | ~137.03 |

Experimental Protocols: Synthesis of Potassium Aryl Trifluoroborates

A general and widely used method for the synthesis of potassium aryl trifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]

General Procedure:

-

Dissolution: The aryl boronic acid (1.0 equivalent) is dissolved in methanol.

-

Cooling: The solution is cooled to 0-5 °C using an ice bath.

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equivalents) is added portion-wise to the cooled boronic acid solution. This typically results in the formation of a thick white slurry.

-

Stirring: The reaction mixture is stirred for a short period (e.g., 20-30 minutes) while allowing it to warm to room temperature.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Azeotropic Removal of Water: Acetonitrile is added to the residue, and the solvent is again removed under reduced pressure. This step is repeated to ensure the removal of residual water.

-

Isolation: The resulting solid is typically washed with a non-polar solvent (e.g., diethyl ether) and dried under vacuum to yield the potassium aryl trifluoroborate.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a potassium aryl trifluoroborate from the corresponding boronic acid.

Caption: Synthetic workflow for potassium aryl trifluoroborates.

This guide provides a foundational understanding of this compound for its application in research and development. The provided data and protocols, while generalized from related compounds, offer a strong starting point for its use in the laboratory.

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. This compound - CAS:1111732-81-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Advent and Versatility of Potassium Pyrazoletrifluoroborates: A Technical Guide to Their Synthesis and Initial Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of potassium organotrifluoroborates has marked a significant advancement in cross-coupling chemistry, offering stable, crystalline, and easy-to-handle alternatives to their boronic acid counterparts. Among these, potassium pyrazoletrifluoroborates have emerged as particularly valuable building blocks in medicinal chemistry and materials science due to the prevalence of the pyrazole motif in bioactive molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and initial reactivity studies of this important class of reagents.

Discovery and First Synthesis

The development of potassium pyrazoletrifluoroborates is not marked by a single discovery but rather an evolution of synthetic methodologies for heteroaryltrifluoroborates. A key breakthrough in the direct synthesis of the pyrazoletrifluoroborate core was reported through the condensation of ynone trifluoroborates with hydrazine.[1] This approach allows for the construction of the pyrazole ring with the trifluoroborate moiety already in place, offering a convergent and efficient route to these valuable reagents.

Alternative pathways to potassium pyrazoletrifluoroborates often involve the conversion of pre-existing pyrazole-boron derivatives. For instance, the synthesis of pyrazole-4-boronic acid pinacol ester, followed by treatment with potassium hydrogen fluoride (KHF₂), provides a reliable method to access the corresponding trifluoroborate. This two-step process leverages the well-established methodologies for the synthesis of boronic esters.

Synthesis of Potassium Pyrazoletrifluoroborates

The synthesis of potassium pyrazoletrifluoroborates can be broadly categorized into two main strategies: construction of the pyrazole ring with a pre-installed trifluoroborate group and conversion of a pyrazole boronic acid or ester to the corresponding trifluoroborate.

Synthesis from Ynone Trifluoroborates

This method provides a direct entry to pyrazoletrifluoroborates. The general workflow involves the preparation of a ynone trifluoroborate, which is then cyclized with a hydrazine derivative.

Experimental Protocol: Synthesis of Potassium 1H-Pyrazole-4-trifluoroborate via the Ynone Route (General Procedure) [1]

-

Preparation of the Ynone Trifluoroborate: To a solution of the corresponding propargyl alcohol in anhydrous THF at -78 °C is added n-butyllithium (n-BuLi) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of triisopropyl borate. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is then added, and the mixture is stirred vigorously for 1 hour. The resulting precipitate is filtered, washed with acetone, and dried under vacuum. The obtained potassium alkynyltrifluoroborate is then oxidized using an appropriate oxidizing agent (e.g., Dess-Martin periodinane) in a suitable solvent (e.g., CH₂Cl₂) to yield the ynone trifluoroborate.

-

Condensation with Hydrazine: The ynone trifluoroborate is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate is added. The reaction mixture is stirred at room temperature or heated, depending on the substrate, until the reaction is complete (monitored by TLC or NMR). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired potassium pyrazoletrifluoroborate.

Synthesis from Pyrazole Boronic Esters

This method is advantageous when the corresponding pyrazole boronic ester is readily available.

Experimental Protocol: Synthesis of Potassium 1-Boc-pyrazole-4-trifluoroborate

-

Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A mixture of 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

-

Conversion to Potassium 1-Boc-pyrazole-4-trifluoroborate: The purified 1-Boc-pyrazole-4-boronic acid pinacol ester is dissolved in a mixture of methanol and water. A saturated aqueous solution of KHF₂ is added, and the mixture is stirred at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield the potassium 1-Boc-pyrazole-4-trifluoroborate.

| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 4-Iodo-1H-pyrazole | 1. B₂(pin)₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80 | 12 | 85 (for boronic ester) |

| 1H-pyrazole-4-boronic acid pinacol ester | KHF₂ | MeOH/H₂O | RT | 1 | 95 | |

| Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate | 1-Methyl-5-iodopyrazole | 1. i-PrMgCl·LiCl, B(Oi-Pr)₃; 2. KHF₂ | THF | -10 to RT | 3 | 78 |

| Potassium 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-trifluoroborate | 1-(tert-Butoxycarbonyl)-4-iodopyrazole | 1. B₂(pin)₂, Pd(OAc)₂, SPhos, KOAc | 1,4-Dioxane | 100 | 16 | 91 (for boronic ester) |

| 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester | KHF₂ | Acetone/H₂O | RT | 2 | 98 |

Table 1: Summary of Synthetic Data for Selected Potassium Pyrazoletrifluoroborates

Initial Reactivity Studies: Suzuki-Miyaura Cross-Coupling

The primary application and initial reactivity studies of potassium pyrazoletrifluoroborates have focused on their use as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their enhanced stability compared to the corresponding boronic acids often leads to higher yields and broader substrate scope.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

To a reaction vessel is added the potassium pyrazoletrifluoroborate (1.2-1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (e.g., SPhos, XPhos), and a base (e.g., Cs₂CO₃, K₂CO₃). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water) is then added. The reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

| Pyrazoletrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 |

| Potassium 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 94 |

| Potassium 1-Phenyl-1H-pyrazole-4-trifluoroborate | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Potassium Pyrazoletrifluoroborates

Conclusion

Potassium pyrazoletrifluoroborates are robust and versatile reagents for the introduction of the pyrazole moiety in organic synthesis. Their discovery and the development of efficient synthetic routes have provided chemists with valuable tools for the construction of complex molecules. The initial reactivity studies, primarily focused on the Suzuki-Miyaura cross-coupling, have demonstrated their superiority in many cases over traditional boronic acids. Further exploration of the reactivity of these compounds is expected to unveil new and exciting applications in various fields of chemical science.

References

An In-depth Technical Guide to Potassium 1H-pyrazole-4-trifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 1H-pyrazole-4-trifluoroborate is a versatile and stable organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of pyrazole, a privileged scaffold in numerous pharmaceuticals, this compound serves as a key building block for the synthesis of complex molecules with potential therapeutic applications. Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable alternative to more sensitive boronic acids. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under normal laboratory conditions.[1] It is recommended to be stored under an inert atmosphere, such as argon or nitrogen, at temperatures between 2-8°C.[1] Unlike many boronic acids, organotrifluoroborates like this compound are generally stable to air and moisture, which simplifies their handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1111732-81-0 | [1] |

| Molecular Formula | C₃H₃BF₃KN₂ | |

| Molecular Weight | 173.97 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | >200 °C | [1] |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO. Slightly soluble in water. Insoluble in nonpolar solvents like dichloromethane and hydrocarbons. | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Reactivity

The synthesis of potassium heteroaryltrifluoroborates, including pyrazole derivatives, is well-established. A common and efficient method involves the reaction of the corresponding heteroarylboronic acid with potassium hydrogen fluoride (KHF₂).[4] This reaction is typically straightforward and results in the formation of the stable trifluoroborate salt.

An alternative synthetic route involves the use of ynone trifluoroborates as versatile intermediates for the synthesis of various heteroaromatic compounds, including pyrazoles.[5]

Experimental Protocol: General Synthesis of Potassium Heteroaryltrifluoroborates from Boronic Acids

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

-

Starting Material: 1H-pyrazole-4-boronic acid.

-

Reagent: Potassium hydrogen fluoride (KHF₂).

-

Solvent: Methanol and water.

-

Procedure: a. Dissolve the 1H-pyrazole-4-boronic acid in methanol in a round-bottom flask. b. In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride. c. Cool the boronic acid solution in an ice bath. d. Slowly add the KHF₂ solution to the boronic acid solution with stirring. e. A precipitate of this compound is expected to form. f. Stir the reaction mixture at room temperature for a specified time to ensure complete reaction. g. Isolate the product by filtration, wash with a suitable solvent (e.g., cold water or acetone), and dry under vacuum.

Caption: General workflow for the synthesis of this compound.

The reactivity of the pyrazole ring is a key aspect of its utility. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. This regioselectivity is crucial for the functionalization of the pyrazole core.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in organic synthesis, primarily due to its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][6] These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler building blocks. The stability and ease of handling of potassium organotrifluoroborates make them superior alternatives to boronic acids in many synthetic applications.[4]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling Reaction

This is a generalized protocol and should be optimized for specific substrates and catalysts.

-

Reactants: this compound and an aryl or heteroaryl halide.

-

Catalyst: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., S-Phos).[6]

-

Base: A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., toluene or THF) and water.

-

Procedure: a. In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base. b. Add the solvent system to the reaction vessel. c. Degas the reaction mixture by bubbling with an inert gas (e.g., argon) or by freeze-pump-thaw cycles. d. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. e. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Perform a standard aqueous workup, extracting the product into an organic solvent. h. Purify the product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Pyrazole derivatives have shown promise as anticancer, anti-inflammatory, and antileishmanial agents.[7][8][9] A significant number of pyrazole-containing drugs function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.

While specific biological data for this compound is not extensively documented in the public domain, its utility as a synthetic precursor allows for the generation of libraries of 4-substituted pyrazole derivatives for biological screening. The trifluoroborate moiety can be considered a handle that can be readily converted to other functional groups or used directly in coupling reactions to explore structure-activity relationships.

Caption: Logical relationship of the compound in the drug discovery process.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its inherent stability, ease of preparation, and reactivity in robust carbon-carbon bond-forming reactions make it an attractive building block. The pyrazole core, a proven pharmacophore, further enhances its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for scientists looking to leverage this compound in their research endeavors. Further exploration into the specific biological activities of derivatives synthesized from this precursor is a promising avenue for future drug development efforts.

References

- 1. This compound CAS#: 1111732-81-0 [chemicalbook.com]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Stability of Potassium 1H-pyrazole-4-trifluoroborate and Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the landscape of modern synthetic chemistry, particularly in pharmaceutical research and development, the stability of reagents is paramount for reproducible and scalable processes. Organoboron compounds are indispensable tools, with boronic acids being workhorses in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and reaction consistency. Potassium organotrifluoroborates, such as Potassium 1H-pyrazole-4-trifluoroborate, have emerged as a superior class of reagents that address these limitations. Their tetracoordinate boron center imparts exceptional stability to air, moisture, and oxidation, while still allowing for the controlled in situ release of the corresponding boronic acid under reaction conditions. This guide provides an in-depth technical comparison of the stability profiles of these two classes of compounds, supported by experimental data and detailed protocols.

Structural Differences: The Key to Stability

The fundamental difference in stability between boronic acids and potassium trifluoroborates stems from the coordination state of the boron atom. In boronic acids, the boron is tricoordinate, possessing a vacant p-orbital which makes it electrophilic and susceptible to various degradation pathways.[1][2] In contrast, potassium trifluoroborates feature a tetracoordinate boron atom, forming a stable anionic complex with three fluorine atoms.[3] This structure effectively "protects" the boron center, rendering it less susceptible to attack.[1][3]

Figure 1: Structural comparison of boronic acid and potassium trifluoroborate.

Data Presentation: A Comparative Overview of Stability

The enhanced stability of potassium organotrifluoroborates is not merely theoretical but has been demonstrated across several parameters critical for laboratory applications.[1][4] The following table summarizes the key stability differences.

| Stability Parameter | Boronic Acids | This compound & other Organotrifluoroborates | Rationale for Difference |

| Form & Handling | Often amorphous solids, can be difficult to purify. | Crystalline, free-flowing solids, easy to handle and store.[5][6] | The ionic salt lattice of trifluoroborates contributes to a more defined and stable solid form.[1] |

| Air & Moisture Stability | Prone to dehydration to form cyclic boroxines; susceptible to protodeboronation in the presence of moisture.[1][6] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][3][7][8] | The tetracoordinate boron is less electrophilic and not susceptible to dehydration, making it resistant to attack by water and oxygen.[1] |

| Oxidative Stability | The vacant p-orbital is susceptible to nucleophilic attack by reactive oxygen species, leading to oxidative deboronation.[1][2] | Remarkably stable, even under strong oxidative conditions.[1] | The filled orbitals of the fluoride ions shield the boron center from oxidative attack.[1] |

| Thermal Stability | Can decompose upon heating.[1] | Highly thermally stable, with decomposition temperatures often above 300°C.[1] | Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.[1] |

| Stoichiometry in Reactions | Equilibrium with boroxine anhydrides can complicate stoichiometry.[6] | Can be used in near-stoichiometric amounts due to high purity and stability.[9] | The defined, stable monomeric structure ensures accurate measurement and stoichiometry. |

| Shelf-Life | Limited shelf-life, especially for heteroaromatic boronic acids which are prone to protodeboronation.[4][9] | Indefinite shelf-life at room temperature without special precautions.[3][6] | The robust tetracoordinate structure prevents common decomposition pathways that affect boronic acids over time.[1] |

Key Instability Pathways of Boronic Acids

The instability of boronic acids primarily stems from three pathways, which are effectively mitigated by their conversion to trifluoroborate salts.

Figure 2: Common decomposition pathways for boronic acids.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered cyclic anhydride called a boroxine. This equilibrium complicates accurate weighing and stoichiometry.[1][6]

-

Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), replacing it with a carbon-hydrogen bond.[10][11] This is a major issue, especially for many heteroaromatic and cyclopropyl boronic acids, leading to inactive reagent and reduced yields.[4][10]

-

Oxidation: The electron-deficient boron center is susceptible to attack by oxidizing agents, leading to oxidative deboronation where the boronic acid is converted to an alcohol and boric acid.[2][12]

Potassium trifluoroborates, by protecting the boron center in a stable tetracoordinate state, are resistant to these degradation routes.[1][3]

Experimental Protocols for Stability Assessment

The following protocols provide standardized methods for quantitatively comparing the stability of boronic acids and their corresponding trifluoroborate salts.

Protocol 1: Hydrolytic Stability Assessment

-

Objective: To quantify the rate of decomposition (protodeboronation) of the compounds in an aqueous environment.

-

Methodology:

-

Sample Preparation: Prepare stock solutions of the boronic acid and the potassium trifluoroborate salt of known concentration (e.g., 0.1 M) in a suitable organic solvent (e.g., DMSO-d₆). Prepare an aqueous buffer solution at a relevant pH (e.g., pH 7.4).

-

Reaction Setup: In an NMR tube, combine a known volume of the stock solution with the aqueous buffer. Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

Monitoring: Acquire a ¹H NMR or ¹⁹F NMR spectrum at time zero (t=0) and at regular intervals (e.g., every hour) while maintaining the sample at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Integrate the signals corresponding to the starting material and the internal standard. Plot the percentage of remaining compound versus time to determine the rate of decomposition.

-

Protocol 2: Oxidative Stability Assessment

-

Objective: To compare the resistance of the compounds to degradation by a reactive oxygen species.

-

Methodology:

-

Reagent Preparation: Prepare stock solutions of the boronic acid and the potassium trifluoroborate salt in a buffered solution (e.g., pH 7.4). Prepare a stock solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂).[1]

-

Reaction: To the solutions of the boron compounds, add a molar equivalent of the oxidizing agent.

-

Monitoring: Monitor the reaction progress over time using HPLC or LC-MS to quantify the disappearance of the starting material.

-

Data Analysis: Plot the concentration of the boron reagent against time to compare the rates of oxidative degradation.

-

Protocol 3: Synthesis of Potassium Phenyltrifluoroborate (Representative)

-

Objective: To demonstrate the straightforward conversion of a boronic acid to its more stable trifluoroborate salt.

-

-

Dissolve the boronic acid (e.g., phenylboronic acid, 1.0 eq) in a solvent like methanol.

-

Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq) to the stirring methanolic solution.

-

A white precipitate of the potassium trifluoroborate salt typically forms immediately.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

-

Application in Suzuki-Miyaura Cross-Coupling: A Workflow Perspective

The enhanced stability of potassium trifluoroborates directly translates to improved performance in critical synthetic applications like the Suzuki-Miyaura cross-coupling reaction. The trifluoroborate acts as a stable precursor that slowly releases the active boronic acid in situ, minimizing its decomposition before it can engage in the catalytic cycle.[5][13]

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protodeboronation - Wikipedia [en.wikipedia.org]

- 12. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

The Advent of Bench-Stable Potassium Heteroaryltrifluoroborates: A Technical Guide to Synthesis and Application

For researchers, scientists, and drug development professionals, the pursuit of robust and reliable synthetic methodologies is paramount. In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, the stability and reactivity of organoboron reagents are critical. This technical guide provides an in-depth exploration of the preparation of bench-stable potassium heteroaryltrifluoroborates, a superior class of reagents that overcome many limitations of their boronic acid counterparts.

Heterobiaryl motifs are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1] The Suzuki-Miyaura reaction stands as one of the most powerful tools for constructing these vital carbon-carbon bonds, owing to the low toxicity of boron byproducts and its tolerance of a wide array of functional groups.[1] However, the instability of many heteroarylboronic acids, which are prone to protodeboronation, often compromises reaction efficiency and reproducibility.[1][2] The development of potassium heteroaryltrifluoroborates has marked a significant advancement, offering air- and moisture-stable, crystalline solids that can be stored indefinitely without special precautions.[1][3][4][5][6]

These tetracoordinate boron species are less susceptible to the cleavage of the carbon-boron bond, leading to more reliable and higher-yielding cross-coupling reactions, especially with challenging heteroaromatic systems.[1][2] This guide will furnish detailed experimental protocols, present quantitative data in a structured format, and provide visual diagrams to illustrate key processes and concepts, facilitating the adoption of this powerful technology in research and development settings.

I. The Synthetic Advantage: From Boronic Acids to Trifluoroborates

The conversion of often unstable heteroarylboronic acids into their corresponding potassium heteroaryltrifluoroborate salts is a straightforward and efficient process. The reaction involves the treatment of the boronic acid with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂).[1][7] This transformation is typically rapid, often completing in under 10 minutes, and results in the formation of a stable, crystalline salt that can be easily isolated and purified.[1]

The enhanced stability of the trifluoroborate salts translates directly to improved outcomes in synthetic applications. While freshly prepared heteroarylboronic acids can provide good to excellent yields in the conversion to trifluoroborates, the yields significantly diminish if the boronic acids have been stored, even under cold conditions, highlighting their inherent instability.[1]

II. Experimental Protocols

A. General Procedure for the Preparation of Potassium Heteroaryltrifluoroborates

This protocol is adapted from the general method described by Molander et al.[1] and is applicable to a wide range of heteroarylboronic acids.

Materials:

-

Heteroarylboronic acid (1.0 equiv)

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 equiv)

-

Water (H₂O)

-

Acetone

-

Diethyl ether

Procedure:

-

To a stirred solution or suspension of the heteroarylboronic acid in methanol (approximately 2.0–3.5 M) in a round-bottom flask at 0 °C under a nitrogen atmosphere, add a saturated aqueous solution of KHF₂ in one portion.[1][2]

-

Add water dropwise to the suspension until a free-flowing mixture is obtained.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 10-30 minutes. The completion of the reaction can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the boronic acid peak.[1][3]

-

Remove the methanol under reduced pressure.[2]

-

To the resulting residue, add acetone and stir the suspension vigorously for 10 minutes.[2]

-

Filter the solid through a Büchner funnel and wash sequentially with acetone and diethyl ether.[2]

-

Dry the collected solid under high vacuum to afford the pure potassium heteroaryltrifluoroborate.[2]

B. Characterization

The resulting potassium heteroaryltrifluoroborate salts can be characterized by standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the structure and purity of the product.[8][9][10][11] For ¹¹B NMR, a modified pulse sequence may be used to achieve better resolution and observe ¹¹B-¹⁹F coupling constants.[8][11] DMSO-d₆ is a suitable solvent for NMR analysis due to the good solubility of these salts in polar solvents.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the trifluoroborate group.[9][10]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement to confirm the elemental composition.[9][10]

-

Melting Point: The melting points of these crystalline solids are often very high, frequently greater than 200 °C, and can be used as an indicator of purity.[9][10]

III. Tabulated Synthesis Data

The following tables summarize the isolated yields for the preparation of a variety of potassium heteroaryltrifluoroborates from their corresponding boronic acids.

| Entry | Heteroaryl Group | Isolated Yield (%) | Reference |

| 1 | Furan-2-yl | 95 | [1] |

| 2 | 5-Formylfuran-2-yl | 61 | [10] |

| 3 | Thiophen-2-yl | 91 | [1] |

| 4 | 4-Methylthiophen-2-yl | 69 | [10] |

| 5 | Pyridin-3-yl | 88 | [1] |

| 6 | 2-Fluoropyridin-3-yl | 97 | [10] |

| 7 | Indole-1-yl (N-methyl) | 91 | [9] |

| 8 | Pyrazole-1-yl (N-methyl) | 83 | [9] |

| 9 | 2,4-Dimethoxypyrimidin-5-yl | 71 | [10] |

| 10 | Benzofuran-2-yl | 78 | [1] |

| 11 | Benzothiophen-2-yl | 85 | [1] |

IV. Application in Suzuki-Miyaura Cross-Coupling

Potassium heteroaryltrifluoroborates are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. Their stability allows for the use of near-stoichiometric amounts of the nucleophilic partner, a significant advantage over the often-required excess of unstable boronic acids.[1][7]

A. General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the cross-coupling of potassium heteroaryltrifluoroborates with aryl or heteroaryl halides.[1][2]

Materials:

-

Potassium heteroaryltrifluoroborate (1.05 - 1.1 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)[1]

-

Ligand (e.g., RuPhos, 2-6 mol%)[1]

Procedure:

-

To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the potassium heteroaryltrifluoroborate, aryl halide, palladium catalyst, ligand, and base.[2][7]

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][7]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for the appropriate time (typically 4-24 hours), monitoring progress by TLC or LC-MS.[2]

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.[2]

-

Wash the organic layer with water and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

V. Conclusion

Potassium heteroaryltrifluoroborates represent a significant advancement in the field of organic synthesis, offering a stable, reliable, and highly effective alternative to traditional heteroarylboronic acids. Their ease of preparation and handling, coupled with their superior performance in Suzuki-Miyaura cross-coupling reactions, makes them an invaluable tool for researchers, scientists, and drug development professionals. The adoption of these robust reagents can lead to more efficient and reproducible synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of 4-Substituted Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-substituted pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document details their synthesis, structural characterization through advanced spectroscopic and crystallographic techniques, and the correlation of their molecular structure with biological function.

Core Molecular Structure and Properties

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms.[1][3] The substitution at the C4 position of the pyrazole ring significantly influences the electronic and steric properties of the molecule, thereby modulating its biological activity.[3][4] Electrophilic substitution reactions typically occur at the C4 position.[5][6] The pyrazole nucleus can act as both a hydrogen bond donor and acceptor, a key feature for its interaction with biological targets.[3]

Synthesis of 4-Substituted Pyrazole Derivatives

The synthesis of 4-substituted pyrazole derivatives can be achieved through various synthetic routes. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][7]

General Synthetic Pathway: Knorr Pyrazole Synthesis

A widely employed method is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine.[2][7]

Caption: General workflow for the Knorr synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives[8]

A specific example of synthesizing a 4-substituted pyrazole derivative is the preparation of pyrazole-4-sulfonamides.

Materials:

-

2-Phenylethylamine

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Pyrazole-4-sulfonyl chloride

-

Cold water

Procedure:

-

Dissolve 2-phenylethylamine (2.7 mmol) in 5 volumes of dichloromethane.

-

Add diisopropylethylamine (3.85 mmol) to the solution at 25–30 °C.

-

Separately, dissolve pyrazole-4-sulfonyl chloride (2.57 mmol) in 5 volumes of dichloromethane.

-

Add the pyrazole-4-sulfonyl chloride solution to the reaction mixture at 25–30 °C.

-

Stir the reaction mass for 16 hours at 25–30 °C, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.

-

The resulting pyrazole-4-sulfonamide derivative can then be isolated and purified.[8]

Structural Characterization

The precise molecular structure of 4-substituted pyrazole derivatives is elucidated using a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the substitution pattern and overall structure of pyrazole derivatives.[3][9] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the nature of the substituent at the C4 position.

-

Instrumentation: A 400 MHz Bruker Avance NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like HSQC and HMBC can be employed for unambiguous signal assignment.[9]

| Compound | Substituent (X) | δ (H3/H5) (ppm) | δ (NH) (ppm) |

| Pyrazole | H | 7.66 | 12.87 |

| 4-Fluoropyrazole | F | 7.55 | 12.75 |

| 4-Chloropyrazole | Cl | 7.63 | 13.06 |

| 4-Bromopyrazole | Br | 7.64 | 13.11 |

| 4-Iodopyrazole | I | 7.69 | 13.15 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[3][10]

-

Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker D8 Quest) equipped with a detector, and data is collected at a low temperature (e.g., 172 K).[3]

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using appropriate software packages.

| Compound | Crystal System | Space Group | H-Bonding Motif |

| 4-Fluoropyrazole | Orthorhombic | P2₁2₁2₁ | Catemer |

| 4-Chloropyrazole | Monoclinic | P2₁/c | Trimer |

| 4-Bromopyrazole | Monoclinic | P2₁/c | Trimer |

| 4-Iodopyrazole | Tetragonal | I4₁/a | Catemer |

Structure-Activity Relationship (SAR)

The biological activity of 4-substituted pyrazole derivatives is intricately linked to their molecular structure. The nature of the substituent at the C4 position can influence the compound's potency and selectivity for a particular biological target.

Caption: Relationship between C4-substituent properties and biological activity.

Anticancer Activity

Many 4-substituted pyrazole derivatives have demonstrated potent anticancer activity. For instance, certain pyrazole-oxindole conjugates have been shown to inhibit tubulin polymerization.[11]

| Compound | Target Cell Line | IC₅₀ (μM) |

| 5b | K562 (Leukemia) | >100 |

| 5b | A549 (Lung Cancer) | 0.04 |

| 5b | MCF-7 (Breast Cancer) | 0.23 |

| ABT-751 (Control) | K562 (Leukemia) | 0.21 |

| ABT-751 (Control) | A549 (Lung Cancer) | 0.20 |

| ABT-751 (Control) | MCF-7 (Breast Cancer) | 0.25 |

Note: Compound 5b is a specific pyrazole derivative from the cited study.

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[12] 4-substituted pyrazoles have been investigated for their potential as anti-inflammatory agents, with some exhibiting significant inhibition of carrageenan-induced paw edema.[4][12]

Glucagon Receptor Antagonism

Novel 4-methyl substituted pyrazole derivatives have been designed and evaluated as potent glucagon receptor (GCGR) antagonists, which are of interest for the treatment of type 2 diabetes.[13]

| Compound | GCGR Binding IC₅₀ (μM) | cAMP Activity IC₅₀ (μM) |

| 9q | 0.09 | 0.22 |

| 9r | 0.06 | 0.26 |

| 19d | 0.07 | 0.44 |

| 19e | 0.08 | 0.46 |

Conclusion

The molecular structure of 4-substituted pyrazole derivatives is a critical determinant of their biological function. The ability to synthetically modify the C4 position allows for the fine-tuning of their physicochemical properties to optimize their activity against a range of therapeutic targets. Advanced analytical techniques such as NMR and X-ray crystallography are indispensable for the detailed structural characterization of these compounds, providing the foundational knowledge for rational drug design and development. The continued exploration of the structure-activity relationships of 4-substituted pyrazoles holds significant promise for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Trifluoromethyl-Substituted Pyrazolylboronic Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted pyrazolylboronic esters are valuable building blocks in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance the pharmacokinetic and physicochemical properties of organic molecules, such as metabolic stability, lipophilicity, and binding affinity. Pyrazole moieties are also prevalent in a wide range of biologically active compounds. This technical guide provides an in-depth overview of the primary synthetic routes to trifluoromethyl-substituted pyrazolylboronic esters, focusing on lithiation-boronation and palladium-catalyzed borylation methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the synthesis and application of these important chemical intermediates.

Core Synthetic Strategies

The synthesis of trifluoromethyl-substituted pyrazolylboronic esters predominantly follows two effective pathways:

-

Lithiation-Boronation of Trifluoromethyl-Substituted Pyrazoles: This method involves the direct deprotonation of a C-H bond on the pyrazole ring using a strong organolithium base, followed by quenching the resulting anion with a boronic ester. The regioselectivity of the lithiation is often directed by the substitution pattern on the pyrazole ring.

-

Palladium-Catalyzed Borylation of Trifluoromethyl-Substituted Halopyrazoles: This approach utilizes a palladium catalyst to couple a trifluoromethyl-substituted halopyrazole (typically a bromo- or iodo-pyrazole) with a boron source, such as bis(pinacolato)diboron (B₂pin₂). This method is particularly useful for substrates where direct lithiation may be challenging or non-regioselective.

Experimental Protocols and Data

This section details the experimental procedures for the synthesis of key trifluoromethyl-substituted pyrazolylboronic esters.

Method 1: Lithiation-Boronation

This protocol is adapted from the synthesis of trifluoromethyl-substituted pyrazolylboronic esters.[1]

Synthesis of 1-Substituted-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester

-

Reaction Scheme:

Figure 1: Lithiation-Boronation Workflow -

Experimental Protocol: To a solution of the 1-substituted-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), n-butyllithium (n-BuLi, 1.1 mmol, as a solution in hexanes) is added dropwise. The resulting mixture is stirred at -78 °C for 1 hour. Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin, 1.2 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolylboronic ester.

-

Quantitative Data:

| Starting Material | Product | Yield (%) | Reference |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 60-85 | [1] |

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 60-85 | [1] |

Method 2: Palladium-Catalyzed Borylation

This protocol is a general method adapted from palladium-catalyzed borylation of aryl halides.

Synthesis of 4-Bromo-1-substituted-3-(trifluoromethyl)-1H-pyrazole

-

Reaction Scheme:

Figure 2: Palladium-Catalyzed Borylation Workflow -

Experimental Protocol: A mixture of the 4-bromo-1-substituted-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol), and potassium acetate (KOAc, 1.5 mmol) in anhydrous 1,4-dioxane (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12-24 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the target pyrazolylboronic ester.

-

Quantitative Data for Commercially Available Analogs:

| Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) |

| 3,5-bis(trifluoromethyl)-1H-pyrazole-4-boronic acid, pinacol ester | 1204334-20-2 | C₁₁H₁₃BF₆N₂O₂ | 330.04 | >97 |

| 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | 1218790-40-9 | C₁₀H₁₄BF₃N₂O₂ | 262.04 | >97 |

Applications in Suzuki-Miyaura Cross-Coupling

Trifluoromethyl-substituted pyrazolylboronic esters are excellent coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl and heteroaryl structures.

-

General Reaction Scheme:

Figure 3: Suzuki-Miyaura Cross-Coupling Pathway -